(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid
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Overview
Description
Scientific Research Applications
Biological Activities and Therapeutic Potential
Caffeic acid (CA) and its derivatives exhibit a wide range of biological activities, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and free radical scavenging properties. These activities suggest potential therapeutic applications in treating diseases associated with oxidative stress, such as cardiovascular diseases, diabetes, obesity, and various forms of cancer. The phenylpropanoid framework of CA is considered a valid structure for drug discovery programs, highlighting the importance of structural derivatives in developing new therapeutic agents (Silva, Oliveira, & Borges, 2014).
Hydroxycinnamates and Antioxidant Activities
Hydroxycinnamates, including ferulic, coumaric, caffeic, and sinapic acids, are known for their in vitro and in vivo antioxidant activities. They are found in almost all food groups and contribute to the antioxidant activity by scavenging various radicals and acting as chain-breaking antioxidants. These compounds play a crucial role in reducing disease risk and promoting health, particularly in grains, fruits, vegetables, and red wine (Shahidi & Chandrasekara, 2010).
Chlorogenic Acid and Pharmacological Effects
Chlorogenic Acid (CGA) is highlighted for its diverse pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, and anti-hypertensive activities. CGA's ability to modulate lipid metabolism and glucose regulation suggests its potential in treating metabolic disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Cinnamic Acid Derivatives as Anticancer Agents
Cinnamic acid derivatives have been studied for their anticancer potentials. The synthesis and biological evaluation of various cinnamic acid derivatives, including esters, amides, and related compounds, have demonstrated significant antitumor efficacy. These studies underscore the therapeutic potential of cinnamic acid derivatives as anticancer agents, highlighting the need for further research to optimize their biological and pharmacological effects (De, Baltas, & Bedos-Belval, 2011).
Mechanism of Action
properties
IUPAC Name |
(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-14-9-5-4-8-13(14)11-18(16)15(17(20)21)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,20,21)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEBPJBRDFXKIH-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1[C@H](CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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